Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate
Description
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate (CAS 97272-03-2) is a thiophene derivative featuring a chlorosulfonyl (-SO$2$Cl) group at position 4 and a methyl ester (-CO$2$Me) at position 2. Its molecular formula is C$6$H$5$ClO$4$S$2$, with a molecular weight of 240.68 g/mol . The chlorosulfonyl group renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonic acids, and other sulfur-containing derivatives.
Properties
IUPAC Name |
methyl 4-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)5-2-4(3-12-5)13(7,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRQCJBNJJOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240492 | |
| Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97272-03-2 | |
| Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97272-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate typically involves the chlorosulfonation of methyl thiophene-2-carboxylate. This reaction is carried out by treating methyl thiophene-2-carboxylate with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: Methyl thiophene-2-carboxylate
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the chlorosulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and reagent concentration, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonyl thiol derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the thiophene ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4), leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)
Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., ether)
Oxidation: Oxidizing agents (e.g., KMnO4), solvent (e.g., acetone)
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines
Sulfonate Derivatives: Formed by substitution with alcohols
Sulfonyl Thiol Derivatives: Formed by substitution with thiols
Sulfone Derivatives: Formed by oxidation of the thiophene ring
Scientific Research Applications
Chemistry
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various thiophene derivatives, which are crucial for developing organic semiconductors and conductive polymers. Its electrophilic chlorosulfonyl group allows for diverse nucleophilic substitution reactions, facilitating the formation of new chemical entities.
Biology
This compound has been investigated for its potential biological activities, especially its antimicrobial and anti-inflammatory properties. The chlorosulfonyl group enhances reactivity, allowing it to interact with nucleophiles in biological systems.
- Antimicrobial Activity : Research indicates that this compound exhibits significant inhibition against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) ranges from 100 to 400 µg/mL for several tested strains .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its potential as an anti-inflammatory agent .
Medicine
Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals. Its ability to modify biological targets makes it a candidate for treating infections and inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development .
Case Study 2: Inflammation Model
In vitro assays using human cell lines demonstrated that this compound reduced cytokine production in response to inflammatory stimuli. This suggests its utility in developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new chemical bonds and functional groups . The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The position of the chlorosulfonyl group significantly impacts reactivity. For example, in the benzo[b]thiophene analog (CAS N/A ), the chlorosulfonyl group at C3 (vs. C4 in the target compound) alters regioselectivity in substitution reactions due to steric and electronic effects from the fused benzene ring.
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF$_3$) or bromine substituents (e.g., CAS 1431555-31-5 , CAS N/A ) exhibit enhanced electrophilicity, facilitating nucleophilic aromatic substitution (SNAr). In contrast, methyl groups (e.g., CAS 423768-46-1 ) introduce steric hindrance, slowing down reactions at adjacent positions.
Physical Properties and Solubility
- Molecular Weight and Solubility : Bulky substituents (e.g., 2-chlorophenyl in CAS 1431555-31-5 ) reduce solubility in polar solvents, whereas simpler analogs like the target compound dissolve better in organic solvents like chloroform.
- Melting Points : Benzo[b]thiophene derivatives (CAS N/A ) exhibit higher melting points (>100°C) due to increased aromatic stacking, compared to the target compound’s predicted mp of 76–80°C .
Biological Activity
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and applications in drug development.
This compound is characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and biological potential. The synthesis typically involves chlorosulfonation of the corresponding thiophene derivative using chlorosulfonic acid under controlled conditions to ensure selectivity and yield.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClO₄S |
| Molecular Weight | 232.66 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be within the range of 100-400 µg/mL for several tested strains .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent. The mechanism is believed to involve the modulation of signaling pathways associated with inflammation, although detailed studies are required to elucidate these pathways fully .
The biological activity of this compound is largely attributed to the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. Such interactions may inhibit enzyme function or modify protein behavior, resulting in the observed biological effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of thiophene compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Inflammation Model : In vitro assays using human cell lines demonstrated that this compound reduced the production of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, indicating its anti-inflammatory potential .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals, particularly in creating sulfonamide-based drugs. Its ability to interact with biological targets makes it a candidate for further pharmacological exploration aimed at treating infections and inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
